1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(25)16-11-18(15-9-5-2-6-10-15)22-19-17(16)12-21-23(19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVIHAPHTFLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-33-4 | |
| Record name | 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by various functional group modifications . The reaction is catalyzed by trifluoracetic acid, and the resulting product can be further modified through reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and features a complex structure that contributes to its biological activity. Its structural representation includes multiple aromatic rings and a carboxylic acid functional group, which are crucial for its interaction with biological targets.
Biological Activities
1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits a range of biological activities, making it a valuable scaffold in drug development. Some notable applications include:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, have shown promising anticancer properties. They act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that certain analogs can effectively inhibit tyrosine kinases, which are critical in many signaling pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Properties
There is growing interest in the neuroprotective effects of pyrazolo[3,4-b]pyridines. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative conditions .
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of specific tyrosine kinases leading to reduced tumor cell proliferation. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro and in vivo models. |
| Study C | Neuroprotection | Provided evidence of reduced neuronal cell death under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of viral replication. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity vs. Smaller substituents like ethyl (267.28 Da) or cyclopentyl (245.28 Da) improve solubility but may compromise target binding .
- Electron-Withdrawing Groups: Fluorophenyl or chlorobenzyl substituents (e.g., 1-(4-fluorophenyl)-6-phenyl-...) enhance metabolic stability and binding affinity in enzyme inhibitors .
PPAR Activation ():
Pyrazolo[3,4-b]pyridine derivatives demonstrate PPAR agonism, with EC₅₀ values lower than fenofibrate. While the target compound’s activity is inferred, analogs like 1-(4-chlorobenzyl)-3-methyl-6-phenyl-... (CAS 1011400-09-1) may exhibit enhanced potency due to chlorine’s electron-withdrawing effects .
β-Lactamase Inhibition ():
Modifications at position 6 (e.g., benzoic acid replacements) are critical for OXA-48 inhibition.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight: Larger analogs (>350 Da) may face challenges in bioavailability. The target compound (~329 Da) balances size and activity.
- Metabolic Stability: Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-6-phenyl-...) resist oxidative metabolism, extending half-life .
Biological Activity
1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.36 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity. The following table summarizes its structural properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H15N3O2 |
| Molecular Weight | 329.36 g/mol |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
| InChI | InChI=1S/C20H15N3O2/c24-20(25)16-11-18(15-9-5-2-6-10-15)22-19-17(16)12-21-23(19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25) |
Synthesis
The synthesis of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves multi-step organic reactions that incorporate various aryl and heteroaryl groups. These synthetic pathways are crucial for exploring the compound's biological properties and optimizing its efficacy against specific targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The following key findings illustrate the biological activity of this compound:
- Cell Proliferation Inhibition : Research indicates that compounds containing this scaffold can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells. For instance, studies have reported IC50 values in the low micromolar range (0.75–4.15 μM) for related compounds against these cell lines .
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells. In a study involving MDA-MB-231 cells, it was observed that treatment with certain derivatives led to increased caspase activity and morphological changes indicative of apoptosis .
- Mechanisms of Action : The anticancer effects are thought to be mediated through multiple pathways:
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory and antibacterial properties:
- Anti-inflammatory Activity : Certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents .
- Antibacterial Effects : Pyrazolo[3,4-b]pyridine compounds have also been reported to exhibit antibacterial activity against various pathogens .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-benzyl-6-phenyl derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Alkylamino Group | Enhanced antiproliferative activity |
| Aryl Substituents | Improved selectivity towards cancer cells |
Research indicates that specific substitutions at the 4-position can significantly enhance the compound's potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Studies
Several case studies illustrate the compound's efficacy:
- In Vivo Studies : In animal models of breast cancer, compounds derived from this scaffold exhibited significant tumor growth inhibition without systemic toxicity .
- Clinical Relevance : Compounds with similar structures are already in clinical use for treating various cancers, indicating a promising therapeutic avenue for new derivatives like 1-benzyl-6-phenyl-[3,4-b]pyridine .
Q & A
Q. What are the standard synthetic routes for 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can regioselectivity be controlled?
The synthesis typically involves condensation of substituted pyrazole precursors with aryl aldehydes, followed by cyclization. For example, fluorobenzamide derivatives of pyrazolo[3,4-b]pyridines are synthesized via nucleophilic substitution or amidation reactions using 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid intermediates . Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and substituent positioning on the benzyl/phenyl groups. Catalysts like Pd or Cu may enhance cyclization efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
Q. What are the primary physicochemical properties (e.g., solubility, melting point) relevant to handling in lab settings?
Pyrazolo[3,4-b]pyridine derivatives often exhibit high melting points (>250°C) due to aromatic stacking . Solubility is typically low in polar solvents (e.g., water) but moderate in DMF or DMSO, requiring sonication or heating for dissolution .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalyst screening : Pd-mediated cross-coupling improves cyclization efficiency .
- Solvent optimization : Non-polar solvents (toluene) favor cyclization, while DMF enhances intermediate solubility .
- Temperature control : Stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) minimizes side reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Dose-response validation : Testing across multiple concentrations (e.g., 1–100 µM) .
- Structural analogs : Comparing activity of derivatives (e.g., fluorinated vs. chlorinated substituents) to identify pharmacophores .
- Mechanistic studies : Kinase inhibition assays or molecular docking to confirm target engagement .
Q. How do substituents (e.g., benzyl, phenyl) influence the compound’s bioactivity and pharmacokinetics?
- Benzyl groups : Enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Electron-withdrawing substituents (e.g., nitro, fluoro): Increase metabolic stability and receptor binding affinity, as seen in pyrazolo[3,4-d]pyrimidine anticancer agents .
- Carboxylic acid moiety : Facilitates salt formation (e.g., sodium salts) for improved bioavailability .
Q. What advanced computational methods are used to predict the compound’s reactivity and interactions?
- DFT calculations : Model reaction pathways (e.g., cyclization energy barriers) .
- Molecular dynamics simulations : Predict binding modes with biological targets (e.g., kinase domains) .
- ADMET profiling : Tools like SwissADME assess solubility, permeability, and toxicity risks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
